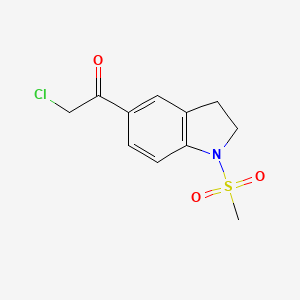

2-Chloro-1-(1-(methylsulfonyl)indolin-5-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Chloro-1-(1-(methylsulfonyl)indolin-5-yl)ethanone” is a chemical compound with the CAS Number: 851288-79-4. It has a molecular weight of 273.74 . The IUPAC name for this compound is 2-chloro-1-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]ethanone .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12ClNO3S/c1-17(15,16)13-5-4-8-6-9(11(14)7-12)2-3-10(8)13/h2-3,6H,4-5,7H2,1H3 . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique

Antibacterial and Antifungal Activities

The compound 2-Chloro-1-(1-(methylsulfonyl)indolin-5-yl)ethanone and its derivatives have been extensively studied for their potential antibacterial and antifungal activities. Novel indole derivatives synthesized starting from this compound have shown significant antimicrobial activity against various pathogens. The antimicrobial activity of these compounds was evaluated against Aspergillus niger, Candida albicans, Bacillus subtilis, and Escherichia coli, with all compounds exhibiting notable antimicrobial effects (Letters in Applied NanoBioScience, 2020). Another study synthesized 1-naphthyl and 4-biphenyl derivatives of 2, 4, 5-trisubstituted-1H-imidazoles, starting from similar ethanone derivatives, and evaluated their antibacterial and antifungal activities, showing promising results (Asian Journal of Research in Chemistry, 2011).

Anti-inflammatory Applications

The compound's derivatives have also been synthesized for potential anti-inflammatory applications. One such study synthesized new chalcone derivatives and evaluated their anti-inflammatory activity on Wistar albino rats, indicating significant anti-inflammatory effects (Current drug discovery technologies, 2022).

Synthesis of Complex Molecules

The compound is used as a starting material or intermediate in the synthesis of complex molecules with various biological activities. For instance, novel thiazole derivatives of DHPMs were synthesized starting from 2-chlorothiazol-5-yl-methyl derivatives and showed moderate fungicidal and insecticidal activities (Phosphorus, Sulfur, and Silicon and the Related Elements, 2008).

Electrochemical Applications

The compound and its derivatives have been involved in electrochemical synthesis studies. Electrochemical syntheses of 2-indolyl-5-arylsulfonyl-p-benzoquinone derivatives, which involve the compound in their synthesis pathway, have been reported, indicating the versatility of the compound in chemical synthesis (Electrochimica Acta, 2014).

Mécanisme D'action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc , suggesting a wide range of potential effects.

Propriétés

IUPAC Name |

2-chloro-1-(1-methylsulfonyl-2,3-dihydroindol-5-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3S/c1-17(15,16)13-5-4-8-6-9(11(14)7-12)2-3-10(8)13/h2-3,6H,4-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJIBLWYVHZNLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2530860.png)

![4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2530862.png)

![diethyl 2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2530865.png)

methyl}-1H-pyrazole-3-carboxamide](/img/structure/B2530869.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone](/img/structure/B2530872.png)

![2-(Chloromethyl)-1-methyl-1H-benzo[d]imidazole hydrochloride](/img/no-structure.png)